2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H12ClNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a carboxylic acid group attached to the naphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method involves the reaction of 1-naphthylacetic acid with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Scientific Research Applications
2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: A similar compound with an additional carbon in the side chain.
1-Naphthaleneacetic acid: Lacks the amino group but has similar structural features.
Naphthylamines: Compounds with an amino group attached to the naphthalene ring.
Uniqueness
2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSANNROGBIDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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